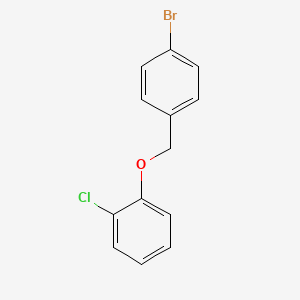

4-Bromobenzyl-(2-chlorophenyl)ether

Description

4-Bromobenzyl-(2-chlorophenyl)ether is a diaryl ether compound characterized by a brominated benzyl group attached via an ether linkage to a 2-chlorophenyl ring.

Properties

IUPAC Name |

1-bromo-4-[(2-chlorophenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSJQIBCCXPLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromobenzyl-(2-chlorophenyl)ether, also known as 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10BrClO2. It features a bromobenzyl group and a chlorobenzaldehyde moiety connected through an ether linkage. This unique structure contributes to its biological activity, particularly due to the presence of halogen atoms that can influence reactivity and interactions with biological targets.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains. Studies indicate that it exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer effects, specifically against human breast adenocarcinoma cell lines (e.g., MCF-7).

The mechanism of action for this compound involves interaction with cellular targets such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways essential for microbial growth or cancer cell proliferation. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound.

Antimicrobial Studies

A study conducted on the antimicrobial activity of various derivatives, including this compound, demonstrated promising results:

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Low |

| Control (Standard Antibiotic) | High | Moderate |

The results indicated that while the compound showed moderate activity against Gram-positive bacteria, its efficacy against Gram-negative strains was limited.

Anticancer Studies

In vitro studies on the anticancer properties of this compound revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 22.5 |

These findings suggest that the compound has a dose-dependent effect on cancer cell viability, with lower IC50 values indicating higher potency.

Case Studies

-

Case Study: Antimicrobial Efficacy

A research team evaluated the antimicrobial efficacy of this compound in a series of assays. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis in susceptible strains. -

Case Study: Anticancer Potential

In another study, the compound's effect on MCF-7 cells was assessed using the Sulforhodamine B assay. Results indicated significant cytotoxicity at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

The position of chlorine and bromine substituents significantly impacts reactivity and stability. For example:

Key Observations :

Functional Group and Backbone Modifications

Ether vs. Ketone Backbones

- Ether Derivatives: Compounds like 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether (CAS: 80843-98-7) exhibit extended alkyl chains, increasing molecular weight (459.80 g/mol) and lipophilicity, which may enhance membrane permeability in bioactive molecules .

Ketal and Brominated Intermediates

highlights 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, a ketal-containing compound synthesized via bromination and ketalization. This modification improves solubility in non-polar solvents (yield: 90%, purity: 95%), demonstrating the advantage of functional group diversification in optimizing synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.